![molecular formula C20H21ClN2O3 B5139867 2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. PAC-1 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of PAC-1 involves the activation of procaspase-3, which is a precursor to caspase-3, a key enzyme involved in apoptosis. PAC-1 binds to procaspase-3, inducing a conformational change that activates caspase-3, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. In addition to inducing apoptosis in cancer cells, PAC-1 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen.
Advantages and Limitations for Lab Experiments
One of the advantages of using PAC-1 in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research include the development of more potent analogs and investigation of synergistic effects with other anticancer agents.
Synthesis Methods
The synthesis of PAC-1 involves a two-step process. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. The second step involves the reaction of 4-chlorophenoxide with N-(4-chlorophenyl)glycine ethyl ester to form PAC-1. The overall yield of PAC-1 synthesis is approximately 50%.
Scientific Research Applications
PAC-1 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that PAC-1 induces apoptosis in cancer cells, including leukemia, breast, prostate, and colon cancer cells. In vivo studies have also shown promising results, with PAC-1 inhibiting tumor growth in mice models of leukemia and breast cancer.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-16-6-10-18(11-7-16)26-14-19(24)22-17-8-4-15(5-9-17)20(25)23-12-2-1-3-13-23/h4-11H,1-3,12-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDDIOKBEHHWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide |
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